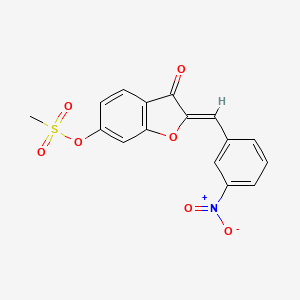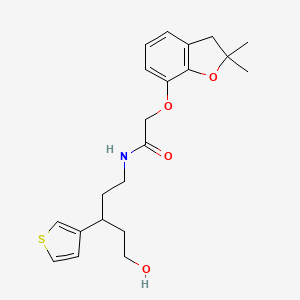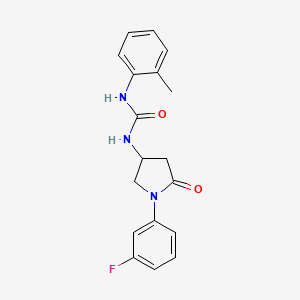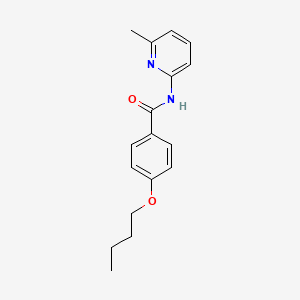![molecular formula C22H28N4O4 B2525287 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021215-77-9](/img/structure/B2525287.png)
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . These compounds have been studied for their potential as antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been achieved by treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cyclo aliphatic, and aryl aliphatic amines in the presence of a catalytic amount of HCl .Scientific Research Applications
Synthesis and Biological Activity
- Research on related pyrrolo[2,3-d]pyrimidine derivatives emphasizes their potential in synthesizing novel heterocyclic compounds with significant biological activities, including anti-inflammatory and analgesic effects. For instance, compounds synthesized from related structures have demonstrated high inhibitory activity on COX-2 selectivity and shown promising analgesic and anti-inflammatory activities in preclinical models (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Antiviral Applications
- Studies have also explored the antiviral properties of pyrrolo[2,3-d]pyrimidine analogs, particularly against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1). Modifications at certain positions of related compounds have been crucial for antiviral activity, with specific structural features required for activity against HCMV highlighted (T. Renau et al., 1996).
Anticancer Research
- Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. For example, novel syntheses involving related compounds have aimed at developing new treatments that exhibit antiproliferative effects against various cancer cell lines, showcasing the compound's versatility in drug development (F. Helaly et al., 2014).
Drug Delivery Systems
- The use of polymers as carriers for active compounds such as anticancer drugs has been explored, with certain pyrrolo[2,3-d]pyrimidine derivatives being incorporated into polymeric matrices for slow-release drug delivery. This research underscores the potential of such compounds in developing more effective and targeted therapeutic delivery systems (F. Helaly et al., 2014).
Mechanism of Action
Target of Action
Similar pyrrolo[2,3-d]pyrimidine-based analogues have been designed and evaluated for their ability to inhibit the α-amylase enzyme . The α-amylase enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .
Mode of Action
Similar compounds have been shown to interact with their targets, such as the α-amylase enzyme, leading to inhibition of the enzyme’s activity . This interaction could potentially slow down the breakdown of complex carbohydrates into glucose, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
Based on the potential inhibition of the α-amylase enzyme, it can be inferred that the compound may affect carbohydrate metabolism, specifically the breakdown of starch into glucose .
Result of Action
Similar compounds have demonstrated excellent antidiabetic action in in vitro antidiabetic analysis . This suggests that the compound could potentially have a beneficial effect in the management of diabetes by regulating blood glucose levels .
properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-15(10-11-16-8-6-5-7-9-16)23-19(27)18-14-17-20(26(18)12-13-30-4)24(2)22(29)25(3)21(17)28/h5-9,14-15H,10-13H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNCBVWDQRGDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2525208.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)
![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)





![Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2525219.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)
![2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2525221.png)
![[2-Chloro-6-(trifluoromethoxy)phenyl]methanol](/img/structure/B2525225.png)
